molecular formula C11H8Br2 B1265571 1-Bromo-2-(bromomethyl)naphthalene CAS No. 37763-43-2

1-Bromo-2-(bromomethyl)naphthalene

Cat. No.: B1265571
CAS No.: 37763-43-2
M. Wt: 299.99 g/mol
InChI Key: DQTOCXIHYIQHCK-UHFFFAOYSA-N
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Description

1-Bromo-2-(bromomethyl)naphthalene is an organic compound with the molecular formula C11H8Br2. It is a derivative of naphthalene, where two bromine atoms are substituted at the 1 and 2 positions, with one of the bromine atoms attached to a methyl group. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(bromomethyl)naphthalene can be synthesized through the bromination of 2-(bromomethyl)naphthalene. The process involves dissolving the starting material in toluene, washing it with saturated aqueous sodium bicarbonate, drying it with magnesium sulfate, evaporating the solvent, and then recrystallizing the solidified distillate from ethanol .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of bromine and appropriate solvents, along with purification steps such as distillation and recrystallization, are common in industrial settings .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-Bromo-2-(bromomethyl)naphthalene involves its ability to undergo substitution and cross-coupling reactions. The bromine atoms act as leaving groups, allowing the compound to react with various nucleophiles and form new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-2-(bromomethyl)naphthalene is unique due to the presence of two bromine atoms, one of which is attached to a methyl group. This structural feature allows it to participate in a wider range of chemical reactions compared to its similar counterparts .

Properties

IUPAC Name

1-bromo-2-(bromomethyl)naphthalene
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InChI

InChI=1S/C11H8Br2/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTOCXIHYIQHCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50191210
Record name Naphthalene, 1-bromo-2-bromomethyl-
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Molecular Weight

299.99 g/mol
Source PubChem
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CAS No.

37763-43-2
Record name 1-Bromo-2-(bromomethyl)naphthalene
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Record name 1-Bromo-2-(bromomethyl)naphthalene
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Record name Naphthalene, 1-bromo-2-bromomethyl-
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Record name 1-Bromo-2-(bromomethyl)naphthalene
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Synthesis routes and methods I

Procedure details

A solution of 100 parts of 1-bromo-2-methylnaphthalene, 80.5 parts of N-bromosuccinimide and 0.5 part of benzoyl peroxide in 1500 parts by volume of carbon tetrachloride is heated at reflux temperature for several hours. The solution is then cooled, washed twice with water and the organic layer separated. The organic layer is dried over calcium sulfate, filtered and concentrated to give 1-bromo-2-(bromomethyl)naphthalene, as an oil which solidifies on standing.
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Synthesis routes and methods II

Procedure details

1-Bromo-2-methyl naphthalene (25 g), N-bromosuccinimide (24.2 g), carbon tetrachloride (250 mL) and a catalytic amount of azo(bis)isobutylnitrile were refluxed 40 hours under a nitrogen atmosphere. The reaction was cooled to room temperature and volatile materials were removed in vacuo on a rotary evaporator. the residue was treated with hot hexane (steam bath, about 2×250 mL). The hexane solution was decanted and cooled in ice. The product was collected on a Buchner funnel and air dried to give 14.5 g of 1-bromo-2-bromomethylnaphthalene as white crystals.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the structural characteristics of 1-Bromo-2-(bromomethyl)naphthalene and how does its structure influence its crystal packing?

A1: this compound (molecular formula: C11H8Br2, molecular weight: 287.96 g/mol) features a naphthalene core with a bromine atom at the 1-position and a bromomethyl group at the 2-position. While spectroscopic data is not provided in the provided abstracts, its structure significantly influences its crystal packing. [] The crystal structure is dominated by intermolecular Br⋯Br and C—H⋯π interactions, highlighting the role of halogen bonding and pi-stacking in the solid state. [] This information is crucial for understanding its physical properties and potential applications in materials science.

Q2: How can this compound be used in the synthesis of helicenes, and what is a notable reaction it undergoes?

A2: this compound serves as a key starting material in the synthesis of 3-hexahelicenol. [] The synthetic pathway involves reacting it with other readily available reagents to ultimately form a triyne. This triyne then undergoes a crucial [2+2+2] cycloisomerization reaction, leading to the formation of the desired helicene structure. [] This approach highlights the compound's utility in constructing complex polycyclic aromatic systems.

Q3: Beyond helicene synthesis, what other types of reactions can this compound participate in?

A3: The reactivity of this compound extends beyond its use in helicene synthesis. Notably, it reacts with Fe2(CO)9 to produce a π-trimethylenemethane complex. [] This reaction demonstrates the compound's ability to engage in organometallic transformations and form complexes with transition metals, opening possibilities for its use in catalytic applications.

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